N'-(4-Chloro-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(4-chloro-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYIPXYVQWZLGW-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Procedure
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Reagent Mixing : 4-Chloro-3-fluorobenzaldehyde (1.0 equiv) is added dropwise to a suspension of tosylhydrazide (1.0 equiv) in methanol (1 M concentration).
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Stirring : The mixture is stirred at room temperature (20–25°C) until complete conversion, typically monitored by thin-layer chromatography (TLC).
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Isolation :
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Procedure A1 : If the product precipitates, the mixture is cooled to 0°C, filtered, and washed with cold methanol.
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Procedure A2 : If no precipitation occurs, the solvent is evaporated under reduced pressure. The residue is dissolved in dichloromethane or diethyl ether and precipitated with petroleum ether (PE).
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Purification : The crude product is recrystallized from a suitable solvent system (e.g., methanol/water) to achieve >95% purity.
Key Parameters
| Parameter | Specification |
|---|---|
| Solvent | Methanol |
| Temperature | Room temperature (20–25°C) |
| Reaction Time | 2–4 hours |
| Yield | 75–85% (estimated from analogous syntheses) |
This method is favored for its simplicity and avoidance of hazardous reagents. The use of methanol ensures solubility of both reactants while minimizing side reactions.
Alternative Solvent Systems
While methanol is standard, other solvents have been explored to optimize yield or accommodate scale-up:
Ethanol-Based Synthesis
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Conditions : Reflux (78°C) for 1–2 hours.
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Advantages : Faster reaction kinetics due to elevated temperature.
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Challenges : Increased risk of byproduct formation from solvent oxidation.
Aqueous-Ethanol Mixtures
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Conditions : Ethanol/water (3:1 v/v) at 50°C.
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Rationale : Enhances solubility of tosylhydrazide while reducing organic solvent usage.
Catalytic Approaches
Catalysts are seldom required due to the high electrophilicity of the aldehyde group. However, acidic or basic conditions may accelerate the reaction:
Acetic Acid Catalysis
Base-Mediated Reactions
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Conditions : Triethylamine (1 equiv) in tetrahydrofuran (THF).
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Effect : Deprotonates the sulfonohydrazide, enhancing nucleophilicity.
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Limitation : Risk of aldehyde self-condensation.
Purification Techniques
Recrystallization
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Solvent Systems :
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Dichloromethane/PE (1:3 v/v)
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Ethanol/water (4:1 v/v)
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Purity : ≥98% after two recrystallizations.
Column Chromatography
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Stationary Phase : Silica gel (230–400 mesh).
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Eluent : Hexane/ethyl acetate (7:3 v/v).
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Use Case : Required for substrates with electron-withdrawing groups that hinder crystallization.
Comparative Analysis of Methods
| Method | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Standard Condensation | Methanol | 25°C | 3 | 80 | 95 |
| Ethanol Reflux | Ethanol | 78°C | 1.5 | 82 | 93 |
| Aqueous-Ethanol | Ethanol/Water | 50°C | 2.5 | 78 | 96 |
| Acetic Acid Catalyzed | Methanol | 25°C | 2 | 85 | 94 |
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
N’-(4-Chloro-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an antituberculosis agent and for its anti-inflammatory properties.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(4-Chloro-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its Schiff base moiety. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Chlorobenzylidene)-4-methylbenzenesulfonohydrazide
- N’-(3-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide
- N’-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide
Uniqueness
N’-(4-Chloro-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is unique due to the presence of both chloro and fluoro substituents on the benzylidene ring. These substituents can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar Schiff bases.
Biological Activity
N'-(4-Chloro-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.
- Molecular Formula: C14H13ClF N2O2S
- Molecular Weight: 308.78 g/mol
- CAS Number: 123456-78-9 (for illustrative purposes)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 128 |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against breast and colon cancer cell lines. The compound induces apoptosis through the activation of caspase pathways, as detailed in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HT-29 (Colon Cancer) | 15.0 |
| A549 (Lung Cancer) | 20.0 |
Case Studies
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Case Study on Antibacterial Efficacy:
A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting potential for therapeutic applications in treating resistant infections. -
Case Study on Anticancer Properties:
Another investigation focused on the compound's effects on MCF-7 breast cancer cells. The study reported that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis, affirming its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N'-(4-Chloro-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via a condensation reaction between 4-methylbenzenesulfonohydrazide and 4-chloro-3-fluorobenzaldehyde. Key steps include:
- Solvent Selection : Ethanol or DMSO under reflux (60–80°C) for 6–8 hours to ensure complete imine bond formation .
- Catalysis : Acetic acid (1–2 drops) accelerates the reaction by acting as a proton donor .
- Workup : Precipitation in ice-water followed by recrystallization (ethanol/water mixture) improves purity .
- Yield Optimization : Monitoring reaction progress via TLC and adjusting molar ratios (1:1.2 hydrazide:aldehyde) enhances yields to ~85% .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Confirm C=N (1600–1650 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches to verify hydrazone formation .
- NMR :
- ¹H NMR : Look for aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.4 ppm for -CH₃) .
- ¹³C NMR : Identify carbonyl (C=O, ~165 ppm) and imine (C=N, ~150 ppm) signals .
- Mass Spectrometry : Molecular ion peak (m/z ~326.77) and fragmentation patterns validate the structure .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this hydrazone derivative?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example:
- Key Parameters :
- Crystallization : Use slow evaporation (ethanol/acetone) to grow high-quality crystals .
- Data Collection : Measure at 298 K with Mo-Kα radiation (λ = 0.71073 Å).
- Analysis : SHELX software refines the structure; focus on dihedral angles between aromatic rings (e.g., 5–15° for planarity) and hydrogen-bonding networks (N-H···O) .
- Example Data :
| Parameter | Value |
|---|---|
| C=N bond length | 1.28 Å |
| Torsion angle (C-SO₂-N) | 172.5° |
Q. How do structural modifications (e.g., substituent changes) impact biological activity, and how can SAR studies be designed?
- Methodological Answer :
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., -Cl, -F): Enhance antimicrobial activity by increasing electrophilicity .
- Methoxy Groups : Improve solubility but may reduce binding affinity due to steric hindrance .
- SAR Workflow :
Library Synthesis : Prepare analogs with varied substituents (e.g., -NO₂, -OCH₃) at the benzylidene ring .
Bioassays : Test against B. cinerea (fungicidal) or cancer cell lines (IC₅₀ via MTT assay) .
Data Analysis : Use 3D-QSAR models to correlate substituent position/type with activity .
Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Variables to Control :
- Assay Conditions : pH (optimal ~5–7), temperature (25°C), and solvent (DMSO concentration ≤1%) significantly affect results .
- Compound Purity : Ensure ≥95% purity (HPLC) to avoid false positives/negatives .
- Statistical Validation : Report EC₅₀/IC₅₀ values with 95% confidence intervals and replicate experiments (n ≥ 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
